molecular formula C16H13F3N2O2S B2988405 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea CAS No. 1421500-84-6

1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea

Cat. No.: B2988405
CAS No.: 1421500-84-6
M. Wt: 354.35
InChI Key: XSOUWULSVCDKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic organic compound characterized by the presence of a thiophene ring, a trifluoromethyl group, and a but-2-yn-1-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the But-2-yn-1-yl Intermediate: This step involves the coupling of a suitable alkyne with a halide under palladium-catalyzed conditions.

    Attachment of the Trifluoromethylphenoxy Group: The intermediate is then reacted with a trifluoromethylphenol derivative, often using a base such as potassium carbonate in a polar aprotic solvent.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the alkyne linkage to form alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features may impart biological activity, making it a candidate for drug discovery programs targeting various diseases.

Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its trifluoromethyl group and thiophene ring are particularly valuable in materials science.

Mechanism of Action

The mechanism by which 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

    1-(Thiophen-2-yl)-3-(4-(trifluoromethyl)phenoxy)urea: Lacks the but-2-yn-1-yl linkage.

  • 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)propyl)urea:

Properties

IUPAC Name

1-thiophen-2-yl-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2S/c17-16(18,19)12-5-3-6-13(11-12)23-9-2-1-8-20-15(22)21-14-7-4-10-24-14/h3-7,10-11H,8-9H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOUWULSVCDKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#CCNC(=O)NC2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.